molecular formula C15H30O2S B1653136 Acetic acid, (tridecylthio)- CAS No. 175984-88-0

Acetic acid, (tridecylthio)-

Cat. No.: B1653136
CAS No.: 175984-88-0
M. Wt: 274.5 g/mol
InChI Key: VOFBCAFOPONTFX-UHFFFAOYSA-N
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Description

Acetic acid, (tridecylthio)- (CAS: Not explicitly listed in evidence; structurally inferred as CH₃CO-S-C₁₃H₂₇) is a thioether derivative of acetic acid. The tridecylthio group (-S-C₁₃H₂₇) replaces a hydrogen atom on the carboxylic acid, conferring unique physicochemical and biological properties. This compound is part of a broader class of thio-substituted acetic acids, which vary in alkyl/aryl chain length and substituent groups.

Properties

CAS No.

175984-88-0

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

2-tridecylsulfanylacetic acid

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

VOFBCAFOPONTFX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCSCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCSCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Δ9-Desaturation

The most well-characterized reaction of acetic acid, (tridecylthio)- involves its role as a substrate for Δ9-desaturase (stearoyl-CoA desaturase) in hepatic systems. This enzyme introduces a double bond between carbons 9 and 10 of the alkyl chain, forming a mono-unsaturated thia fatty acid metabolite.

Key Findings:

  • Substrate Specificity : C~13~-S-acetic acid is a competitive substrate for Δ9-desaturase, leading to increased mRNA expression and enzyme activity in rat liver .

  • Metabolite Formation : The desaturated product, Δ9-C~13~-S-acetic acid , is detected in hepatic phospholipids and cholesteryl esters but absent in very low-density lipoprotein (VLDL) .

  • Biological Impact : Desaturation alters lipid composition, elevating oleic acid (18:1 n-9) levels and modulating VLDL lipid profiles .

Peroxisome Proliferation and Oxidation

C~13~-S-acetic acid induces peroxisome proliferation, upregulating fatty acyl-CoA oxidase gene expression. This enzyme catalyzes the first step of peroxisomal β-oxidation, though Δ9-desaturation is not directly linked to this pathway .

  • Gene Expression : 12-week treatment in rats increased fatty acyl-CoA oxidase mRNA 8-fold and Δ9-desaturase mRNA 8-fold .

  • Metabolic Fate : The compound itself undergoes limited β-oxidation due to the sulfur atom, which impedes full degradation .

Potential Hydrolysis and Stability

While not explicitly documented for C~13~-S-acetic acid, analogous thioesters (e.g., thioacetic acid) undergo hydrolysis under basic conditions to yield thiols and carboxylic acids . For example:

CH3C(O)SR+H2ObaseCH3COO+RSH\text{CH}_3\text{C(O)SR} + \text{H}_2\text{O} \xrightarrow{\text{base}} \text{CH}_3\text{COO}^- + \text{RSH}

  • Speculative Pathway : C~13~-S-acetic acid may hydrolyze to tridecanethiol (C~13~H~27~SH) and acetic acid in alkaline environments.

Reactivity with Oxidizing Agents

Thioacetic acid derivatives are incompatible with strong oxidizers, acids, and halocarbons, potentially releasing hydrogen sulfide (H₂S) . For C~13~-S-acetic acid:

  • Risk of Decomposition : Reactions with acids or oxidizers could generate H₂S gas, though specific data on this compound are lacking .

Comparative Analysis with Related Compounds

CompoundKey ReactionBiological RoleReference
C~13~-S-acetic acid Δ9-desaturation, peroxisome inductionModulates lipid metabolism
Thioacetic acid Thiol group transfer, hydrolysisSynthetic intermediate for thiols
C~14~-S-acetic acid Similar Δ9-desaturationEnhances hepatic desaturase activity

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., tridecyl) reduce crystallinity and melting points compared to aromatic derivatives .
  • Hydrophobicity increases with chain length, impacting applications in lipid-rich environments or as surfactants.
3.1 Reactivity
  • Acidity : Thioether substituents are electron-donating, slightly reducing acetic acid’s acidity compared to unsubstituted acetic acid (pKa ~2.5 vs. ~4.7 for glacial acetic acid) .
  • Stability : Long alkyl chains (e.g., tridecyl) enhance thermal stability but may reduce reactivity in aqueous environments.
  • Synthesis : Likely synthesized via nucleophilic substitution (e.g., tridecyl mercaptan + chloroacetic acid), analogous to propylthio-acetic acid synthesis .

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